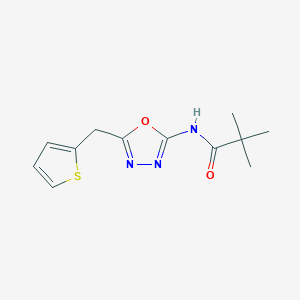

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Vorbereitungsmethoden

One common synthetic route includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the 1,3,4-oxadiazole ring . The thiophene moiety can be introduced through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods may involve optimization of these reactions to improve yield and scalability.

Analyse Chemischer Reaktionen

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The oxadiazole ring can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide can be compared with other thiophene and oxadiazole derivatives:

Thiophene Derivatives: Compounds like suprofen and articaine contain thiophene rings and exhibit anti-inflammatory and anesthetic properties, respectively.

Oxadiazole Derivatives: Compounds containing the oxadiazole ring, such as certain fungicides and antimicrobial agents, share similar biological activities.

The uniqueness of this compound lies in its combined structural features, which contribute to its diverse applications and biological activities.

Biologische Aktivität

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide is a heterocyclic compound notable for its potential biological activities. This compound features a thiophene ring and an oxadiazole moiety, which are associated with various pharmacological effects. The exploration of its biological activity has gained interest in medicinal chemistry due to its promising applications in treating various diseases.

Chemical Structure and Properties

The molecular structure of this compound is characterized by its distinct functional groups:

- Thiophene Ring : Contributes to the compound's electronic properties and biological interactions.

- Oxadiazole Ring : Known for its biological activity, particularly in antimicrobial and anticancer applications.

- Pivalamide Group : Enhances solubility and bioavailability.

The compound's molecular formula is C11H14N4OS with a molecular weight of approximately 246.32 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Activity :

- The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent. Studies suggest that the oxadiazole moiety plays a critical role in this activity by disrupting bacterial cell wall synthesis.

-

Anticancer Properties :

- Preliminary studies indicate that this compound may inhibit cancer cell proliferation. For instance, in vitro assays demonstrated significant cytotoxic effects against human cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve apoptosis induction and cell cycle arrest at the sub-G1 phase, which is critical for cancer therapy.

-

Anti-inflammatory Effects :

- Some studies have reported that thiophene derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-1β. This suggests that this compound may also be beneficial in treating inflammatory diseases.

The precise mechanism of action for this compound remains to be fully elucidated; however, it is believed to involve multiple pathways:

- Target Interaction : The compound likely interacts with specific cellular targets involved in signaling pathways related to cell growth and apoptosis.

- Biochemical Pathways : It may modulate pathways associated with oxidative stress and inflammation, enhancing its therapeutic potential.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Cytotoxicity Assay :

-

Antimicrobial Testing :

- Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. It demonstrated significant inhibition zones in agar diffusion tests, particularly against Staphylococcus aureus and Escherichia coli .

Comparative Analysis

To understand the uniqueness and effectiveness of this compound compared to similar compounds, a comparison table is provided below:

| Compound Name | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Anticancer | 15 | Induces apoptosis |

| N-(thiophen-2-yl)nicotinamide | Antimicrobial | 20 | Disrupts cell wall synthesis |

| 2-(thiophen-2-yl)-1,3,4-thiadiazole | Antioxidant | 25 | Scavenges free radicals |

Eigenschaften

IUPAC Name |

2,2-dimethyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-12(2,3)10(16)13-11-15-14-9(17-11)7-8-5-4-6-18-8/h4-6H,7H2,1-3H3,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHGNUVXGPCVCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NN=C(O1)CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.